Cas no 1262009-73-3 (4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid)

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is a substituted benzoic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features chloro and ethoxy functional groups, which may enhance reactivity and selectivity in chemical transformations. The compound’s aromatic and carboxylic acid moieties make it a versatile building block for further derivatization. Its well-defined molecular architecture allows for precise modifications in medicinal chemistry and agrochemical research. The presence of halogen substituents suggests potential utility in cross-coupling reactions or as a precursor for bioactive molecules. This compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid structure
1262009-73-3 structure
商品名:4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid
CAS番号:1262009-73-3
MF:C15H12O3Cl2
メガワット:311.16
MDL:MFCD18322330
CID:2769051
PubChem ID:53228161

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 1262009-73-3
    • DTXSID00691694
    • MFCD18322330
    • 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
    • 4-CHLORO-2-(2-CHLORO-4-ETHOXYPHENYL)BENZOIC ACID
    • 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%
    • 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid
    • MDL: MFCD18322330
    • インチ: InChI=1S/C15H12Cl2O3/c1-2-20-10-4-6-11(14(17)8-10)13-7-9(16)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19)
    • InChIKey: BSTXNVYSWUPIAY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 310.0163496Da
  • どういたいしつりょう: 310.0163496Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB329606-5 g
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%; .
1262009-73-3 95%
5g
€1159.00 2023-04-26
abcr
AB329606-5g
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%; .
1262009-73-3 95%
5g
€1159.00 2025-03-19

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid 関連文献

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acidに関する追加情報

Introduction to 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid (CAS No. 1262009-73-3)

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1262009-73-3, belongs to the class of benzoic acid derivatives, which are widely studied for their pharmacological activities. The presence of chlorine and ethoxy substituents in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid consists of a benzoic acid core substituted with a chloro group at the 4-position and an ethoxy group at the 2-position of a phenyl ring attached to the carboxylic acid moiety. This specific arrangement of functional groups enhances its utility in various chemical transformations, including condensation reactions, coupling processes, and as a precursor in the synthesis of more complex molecules. The compound's solubility profile and stability under different conditions also make it suitable for use in both laboratory-scale reactions and industrial applications.

In recent years, 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid has been explored for its potential in medicinal chemistry. Researchers have been particularly interested in its role as a building block for designing novel therapeutic agents. The chloro substituents, in particular, are known to influence electronic properties and metabolic pathways, which can be leveraged to develop compounds with enhanced bioavailability or targeted action. For instance, studies have suggested that benzoic acid derivatives with similar substitution patterns may exhibit anti-inflammatory, antioxidant, or anticancer properties.

One of the most compelling aspects of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is its versatility in synthetic methodologies. It serves as a key intermediate in the preparation of more complex heterocyclic compounds, which are often investigated for their pharmacological effects. The compound's reactivity allows for facile functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. This adaptability has made it a favorite among synthetic organic chemists working on drug discovery programs.

Recent advancements in computational chemistry have further highlighted the significance of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid. Molecular modeling studies have demonstrated that this compound can interact with biological targets in ways that may lead to the development of new drugs. For example, its structural features suggest potential binding affinity to enzymes or receptors involved in disease pathways. Such insights are crucial for rational drug design, where understanding the molecular interactions is key to optimizing drug efficacy and minimizing side effects.

The pharmaceutical industry has taken notice of these findings, leading to increased interest in 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid as a candidate for further development. Several research groups have reported on its use in synthesizing novel analogs with improved pharmacokinetic profiles. These efforts align with broader trends in medicinal chemistry aimed at identifying safer and more effective therapeutic agents. The compound's role as a scaffold for drug design underscores its importance in modern pharmaceutical research.

Beyond its applications in drug development, 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid also finds utility in materials science and industrial chemistry. Its structural motifs are reminiscent of those found in dyes, polymers, and advanced materials, suggesting potential uses beyond the pharmaceutical realm. The ability to modify its functional groups allows for customization according to specific industrial needs, making it a versatile compound with diverse applications.

The synthesis of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid itself is an area of active research. Chemists have developed several efficient routes to produce this compound, often involving multi-step sequences that highlight its synthetic utility. These methods not only provide access to the pure compound but also serve as models for synthesizing other complex molecules. The optimization of these synthetic pathways is crucial for scaling up production and making the compound more accessible for research purposes.

In conclusion, 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid (CAS No. 1262009-73-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, materials science, and industrial chemistry. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.

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